molecular formula C9H8ClFO B1319157 1-(2-Chloro-4-fluorophenyl)propan-1-one CAS No. 149914-82-9

1-(2-Chloro-4-fluorophenyl)propan-1-one

Cat. No. B1319157
CAS RN: 149914-82-9
M. Wt: 186.61 g/mol
InChI Key: GUZFVWQMKORUSO-UHFFFAOYSA-N
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Description

“1-(2-Chloro-4-fluorophenyl)propan-1-one” is a chemical compound with the molecular formula C9H8ClFO. It has a molecular weight of 186.61 .


Molecular Structure Analysis

The molecular structure of “1-(2-Chloro-4-fluorophenyl)propan-1-one” consists of a three-carbon backbone (propan-1-one), with a phenyl ring attached that carries both a chlorine and a fluorine atom .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.214±0.06 g/cm3 and a predicted boiling point of 223.0±20.0 °C . Unfortunately, the melting point, flash point, and other physical properties are not available .

Scientific Research Applications

  • Synthesis and Structural Analysis : The compound has been utilized in the synthesis of chalcone derivatives, with studies focusing on their crystal structures and Hirshfeld surface studies. These derivatives were synthesized through Claisen-Schmidt condensation reactions and characterized using various techniques like FT-IR, elemental analysis, and X-ray diffraction (Salian et al., 2018).

  • Molecular Structure and Spectroscopic Analysis : Research has been conducted on the molecular structure and vibrational wavenumbers of similar compounds, using techniques like FT-IR spectrum analysis and X-ray diffraction studies. These studies provide insights into the geometric parameters and stability of molecules (Najiya et al., 2014).

  • Synthesis of Chromans : The compound has been used in the preparation of chromans through intramolecular nucleophilic substitutions of co-ordinated aryl halides, utilizing metal complexes (Houghton et al., 1980).

  • Antimicrobial Studies : Derivatives of this compound have been synthesized and their antimicrobial activity evaluated. The structures of these compounds were characterized using techniques like NMR and Mass spectra (Nagamani et al., 2018).

  • Photocyclization Studies : The compound has been studied in the context of photocyclization of di-substituted 1,3-diarylpropan-1,3-diones to flavones, examining the influence of halogen atoms and electron-donor groups on the phenyl ring (Košmrlj & Šket, 2007).

  • Structure Characterization and Theoretical Studies : Detailed studies have been conducted on the structure characterization of similar compounds using spectroscopic techniques and density functional theory, providing insights into their molecular properties (Bhumannavar, 2021).

  • Sigma-2 Ligands and Anticancer Activity : Analogues of the compound have been synthesized and evaluated for their binding at the sigma-2 receptor and inhibition of cancer cell lines, indicating potential in cancer treatment research (Asong et al., 2019).

properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c1-2-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZFVWQMKORUSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001277727
Record name 1-(2-Chloro-4-fluorophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-fluorophenyl)propan-1-one

CAS RN

149914-82-9
Record name 1-(2-Chloro-4-fluorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149914-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-4-fluorophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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